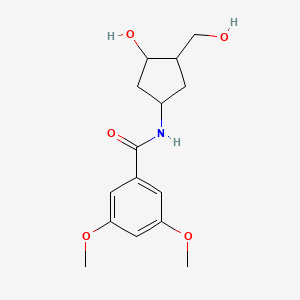

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide” is a chemical compound . It has gained attention in various fields of research and industry due to its potential applications and unique properties.

Synthesis Analysis

The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N,N-diisopropylethylamine (DIEA) dissolved in 20 mL DMF. Then, 10.4 mmol of 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) was added to the above solution. After 5 hours of stirring, the reaction was complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide” is complex. The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å .Scientific Research Applications

Synthesis and Molecular Structure

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide is related to compounds synthesized for various scientific applications, including peripheral dopamine blocking agents and modeling of molecular structures. For instance, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a related compound, has been synthesized and evaluated as a peripheral dopamine blocking agent, demonstrating significant biological activity (Jarboe et al., 1978). Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, where intermolecular interactions were analyzed, contributing to the understanding of molecular geometry and the effects of crystal packing (Karabulut et al., 2014).

Reductive Chemistry and Metabolism

Research into the reductive chemistry of novel compounds, including their metabolic conversions, is crucial for understanding their potential therapeutic applications and mechanisms of action. The reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a novel bioreductive drug, was studied to elucidate its selective toxicity towards hypoxic cells, shedding light on the enzymatic reduction mechanisms and the formation of toxic metabolites (Palmer et al., 1995). Additionally, the metabolism of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds was investigated, providing insights into the stability and degradation pathways of these metabolites (Ross et al., 1983).

Photolabile Conjugates and Drug Dosing Devices

The synthesis of photolabile conjugates of 3,5-dimethoxybenzoin with various drugs has led to the development of novel drug dosing devices capable of releasing precise doses of medication in response to light exposure. These studies demonstrate the potential of using light-triggered mechanisms for controlled drug delivery, offering a new avenue for targeted therapies (McCoy et al., 2007).

Bioactivation and Toxicity Studies

Understanding the bioactivation and toxicity of chemical compounds is vital for assessing their safety and therapeutic potential. Studies on the bioactivation of CB 1954 and the reaction of its active derivatives with thioesters have provided valuable insights into the formation of DNA-DNA interstrand crosslinking species, highlighting the complex mechanisms underlying the cytotoxic effects of these compounds (Knox et al., 1991).

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with various enzymes or receptors in the body .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-20-12-4-9(5-13(7-12)21-2)15(19)16-11-3-10(8-17)14(18)6-11/h4-5,7,10-11,14,17-18H,3,6,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLVBFFHNXHJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CC(C(C2)O)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)

![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)

![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)

![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)

![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)